N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N3O4S and its molecular weight is 415.39. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
This compound's derivatives have been investigated for their catalytic efficiency in transfer hydrogenation processes. Ruff et al. (2016) detailed how derivatives of benzenesulfonamide, including structures similar to the compound , function as pre-catalysts in base-free transfer hydrogenation of ketones. Their findings emphasized the high activity and air-stability of these catalysts in transforming a variety of substrates without the need for dried or degassed conditions or basic additives (Ruff et al., 2016).
Molecular and Supramolecular Structures
Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide, providing insights into their conformational dynamics and intermolecular interactions, which are crucial for understanding their potential in coordination chemistry and material science (Jacobs et al., 2013).
Antimicrobial Activities
The antimicrobial properties of benzenesulfonamide derivatives have also been a subject of interest. Ijuomah et al. (2022) synthesized N-pyridin-3-yl-benzenesulfonamide and evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The study found significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Ijuomah et al., 2022).
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c18-17(19,20)27-13-4-1-2-5-14(13)28(25,26)22-11-12-7-8-21-15(10-12)23-9-3-6-16(23)24/h1-2,4-5,7-8,10,22H,3,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFIKKZOYFWQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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